molecular formula C15H20N2O4 B366171 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042696-40-1

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B366171
CAS No.: 1042696-40-1
M. Wt: 292.33g/mol
InChI Key: UFAPTAYBYWFFKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by acylation with chloroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
  • 2-[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
  • 2-[1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid

Uniqueness

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPTAYBYWFFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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